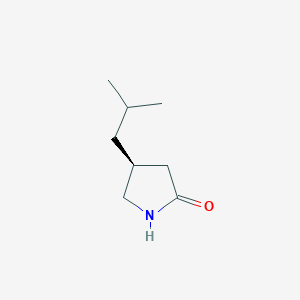
(E)-5-methylsulfanylpent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-methylsulfanylpent-3-en-2-one, also known as 3-methylthio-1-penten-4-one or Methional, is a natural organic compound with a sulfur-containing group. It is commonly used as a flavoring agent in the food industry due to its strong aroma and flavor. However, this compound has also gained attention in scientific research for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Methional is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects:
Methional has been shown to have various biochemical and physiological effects. In the food industry, it is known for its strong aroma and flavor. In medicine, it has been shown to have antioxidant and anti-inflammatory properties, as well as potential anti-cancer and neuroprotective effects. In agriculture, it has been shown to have insect-repelling properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Methional in lab experiments is its strong aroma and flavor, which can make it useful in sensory studies. However, one limitation is that it may be difficult to work with due to its strong odor.
Zukünftige Richtungen
There are many potential future directions for research on Methional. Some possible areas of study include:
1. Further investigation into its potential anti-cancer properties and its use as a chemotherapeutic agent.
2. Research on its potential use in the treatment of Alzheimer's disease.
3. Investigation into its potential use as a natural insecticide in agriculture.
4. Further study of its antioxidant and anti-inflammatory properties.
5. Research on its potential use in sensory studies in the food industry.
In conclusion, Methional is a natural organic compound with a strong aroma and flavor that has gained attention in scientific research for its potential applications in various fields. It has been studied for its potential use in the food industry, medicine, and agriculture, and has been shown to have various biochemical and physiological effects. Further research is needed to fully understand its mechanisms of action and potential applications.
Synthesemethoden
Methional can be synthesized through various methods, including the reaction of 3-methyl-2-butanone with hydrogen sulfide in the presence of a catalyst, or the reaction of 3-methyl-2-buten-1-ol with sulfuric acid. Another method involves the reaction of 3-methyl-2-butanone with sodium sulfide and sulfuric acid.
Wissenschaftliche Forschungsanwendungen
Methional has been studied for its potential applications in various fields, including food science, medicine, and agriculture. In the food industry, it is commonly used as a flavoring agent in products such as baked goods, dairy products, and beverages. It has also been studied for its potential antioxidant and anti-inflammatory properties.
In medicine, Methional has been studied for its potential use in cancer treatment. Research has shown that it may have anti-cancer properties and could potentially be used as a chemotherapeutic agent. It has also been studied for its potential use in the treatment of Alzheimer's disease.
In agriculture, Methional has been studied for its potential use as a natural insecticide. Research has shown that it may be effective in repelling insects such as mosquitoes and fruit flies.
Eigenschaften
CAS-Nummer |
113681-61-1 |
|---|---|
Molekularformel |
C6H10OS |
Molekulargewicht |
130.21 g/mol |
IUPAC-Name |
(E)-5-methylsulfanylpent-3-en-2-one |
InChI |
InChI=1S/C6H10OS/c1-6(7)4-3-5-8-2/h3-4H,5H2,1-2H3/b4-3+ |
InChI-Schlüssel |
ISYPMKKIGZOINV-ONEGZZNKSA-N |
Isomerische SMILES |
CC(=O)/C=C/CSC |
SMILES |
CC(=O)C=CCSC |
Kanonische SMILES |
CC(=O)C=CCSC |
Synonyme |
3-Penten-2-one, 5-(methylthio)-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Prop-2-en-1-yloxy)phenyl]methanol](/img/structure/B58192.png)
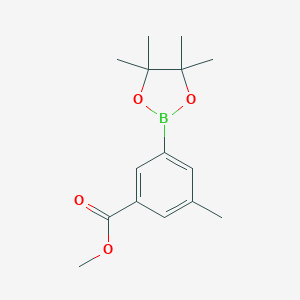


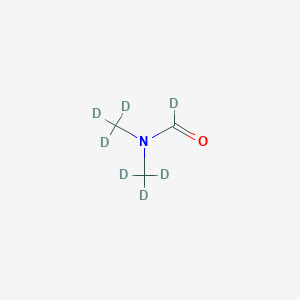

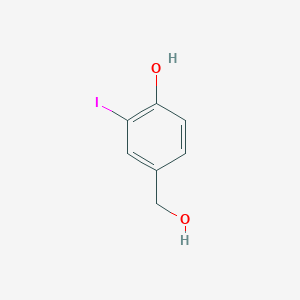
![5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid](/img/structure/B58215.png)


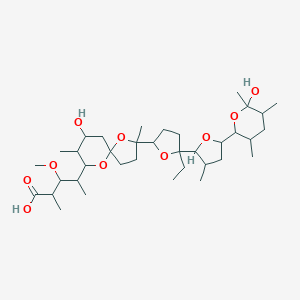
![1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B58224.png)
